molecular formula C13H11N3O3S B2845648 2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid CAS No. 343373-12-6

2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid

Cat. No.: B2845648
CAS No.: 343373-12-6
M. Wt: 289.31
InChI Key: GXESVBHOCOACSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid”, also known as SAPNS, is a synthetic compound with potential applications in various fields of research and industry. It is offered by several chemical suppliers .


Molecular Structure Analysis

The molecular formula of SAPNS is C13H11N3O3S, and its molecular weight is 289.31 .


Physical and Chemical Properties Analysis

SAPNS has a molecular weight of 289.310 and a density of 1.5±0.1 g/cm3 . Its boiling point is 603.2±55.0 °C at 760 mmHg .

Scientific Research Applications

Tissue Culture Studies

"2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid" and its analogues like acetyl-3-pyridine and pyridine-3-sulfonic acid have been tested in tissue cultures, specifically embryonic chick heart cultures. These compounds were found to inhibit cell migration, alter cell appearance, and reduce the uptake of tracer P32. However, the addition of nicotinic acid did not reverse the effects of these analogues at the concentrations used, indicating a potent bioactivity that could be explored for controlling cellular behaviors in vitro (Hull, Perrone, & Kirk, 1950).

Nicotinamide Derivatives and Related Compounds

Research on the utilization of nicotinamide derivatives and related compounds by mammals, insects, and bacteria has shown that various pyridine derivatives are active against pellagra, with some compounds being synthesized in the mammalian body after administration of nicotinic acid or its amides. This indicates potential therapeutic and biochemical applications for these compounds (Ellinger, Fraenkel, & Abdel Kader, 1947).

Mutant Enzymes

Studies on mutant acetolactate synthases resistant to herbicides have found that these enzymes, when mutated, show a decreased sensitivity to inhibition by compounds like triazolopyrimidine sulfonanilide. This research could inform the development of resistant crop varieties or new herbicidal strategies (Subramanian et al., 1990).

Metal Complexes

Nicotinic acid forms complexes with uranyl salts, where it acts as a bidentate ligand coordinating via its pyridine ring nitrogen. This specificity in metal-ligand interactions could be leveraged in the design of new materials or in nuclear chemistry applications (Ahuja, Singh, & Sriramulu, 1978).

Synthesis Methodologies

The synthesis of nicotinum methane sulfonate from nicotine and methane sulfonic acid showcases the potential of using "this compound" derivatives as catalysts in chemical reactions, highlighting a renewable approach to catalyst design and synthesis (Tamaddon & Azadi, 2018).

Properties

IUPAC Name

2-(6-acetamidopyridin-3-yl)sulfanylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-8(17)16-11-5-4-9(7-15-11)20-12-10(13(18)19)3-2-6-14-12/h2-7H,1H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXESVBHOCOACSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)SC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.